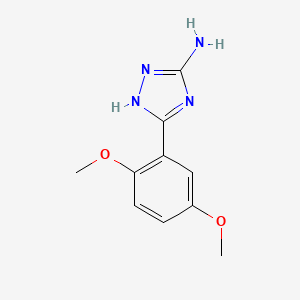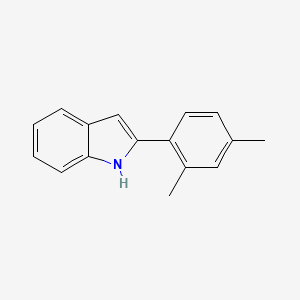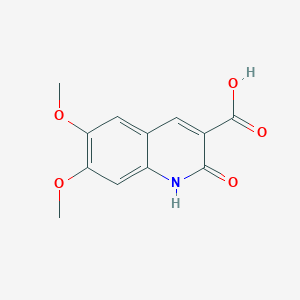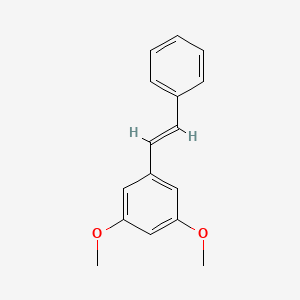
3,5-Dimethoxystilbene
描述
3,5-Dimethoxystilbene is a naturally occurring stilbenoid compound, primarily found in the bark of jack pine (Pinus bunksiuna) . It is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the benzene rings. The compound has garnered significant interest due to its potential biological activities and applications in various fields.
作用机制
Target of Action
3,5-Dimethoxystilbene, a derivative of resveratrol, has been found to exhibit significant activity against Leishmania braziliensis amastigotes . These are the intracellular forms of the parasite Leishmania braziliensis, which cause cutaneous leishmaniasis, a tropical disease affecting the skin.
Mode of Action
It has been observed to have alethal concentration (LC 50) of 4.18 μg/ml (17.40 μM) , indicating its potent activity against these parasites .
Biochemical Pathways
It is known that this compound is a product of thephenylpropanoid pathway , which is involved in the production of flavonoids and stilbenes, compounds known for their antioxidation, cancer prevention, anticancer, antibacterial, and anti-inflammatory properties .
Pharmacokinetics
It is known that methoxylated stilbenes like this compound have significant advantages over their hydroxylated counterparts in terms ofbioavailability, half-life in the body, cellular uptake, oral absorption, and metabolic stability . These properties suggest that this compound could have a favorable pharmacokinetic profile.
Result of Action
The primary result of the action of this compound is its antiparasitic effect against Leishmania braziliensis amastigotes . This suggests that it could potentially be used in the treatment of cutaneous leishmaniasis.
Action Environment
It is known that the production of this compound can be achieved through microbial biosynthesis , suggesting that its production and hence its action could potentially be influenced by factors such as the growth conditions of the microorganisms used for its production.
生化分析
Cellular Effects
3,5-Dimethoxystilbene has shown promising protective activity against H2O2-induced cytotoxicity in NG108-15 cells . It also exhibits activity against L. braziliensis amastigotes, with a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have protective activity against H2O2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxystilbene typically involves the Wittig-Horner reaction. The process begins with the preparation of 3,5-dimethoxybenzyl phosphonate by mixing 3,5-dimethoxybenzyl bromide with triethyl phosphate. This intermediate is then subjected to the Wittig-Horner reaction to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield.
化学反应分析
Types of Reactions: 3,5-Dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrostilbene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted stilbenes, quinones, and dihydrostilbene derivatives .
科学研究应用
3,5-Dimethoxystilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Industry: It is used in the development of new materials and as an additive in various industrial processes
相似化合物的比较
- Resveratrol
- Pterostilbene
- Pinosylvin
- 3,5,4’-Trimethoxystilbene
- 3,5-Dihydroxy-4’-methoxystilbene
属性
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGTLDPTJMNET-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016205 | |
| Record name | Pinosylvin, dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21956-56-9, 78916-49-1 | |
| Record name | trans-3,5-Dimethoxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21956-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608528 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinosylvin, dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOSYLVIN DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


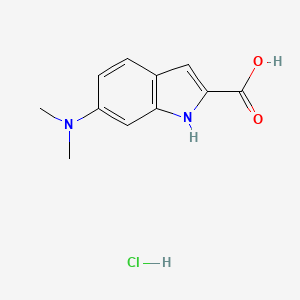
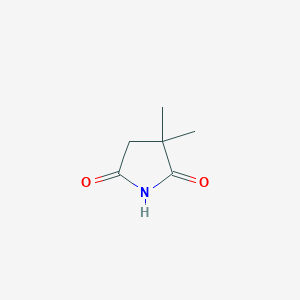
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)
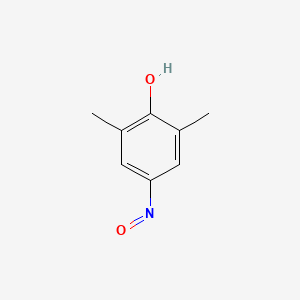
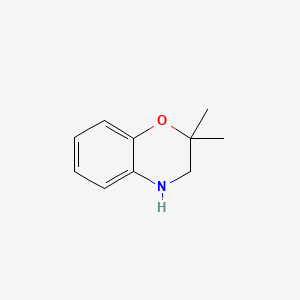
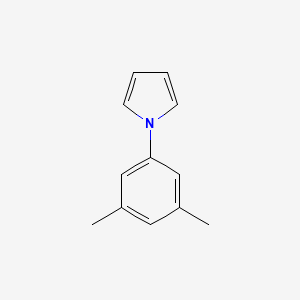
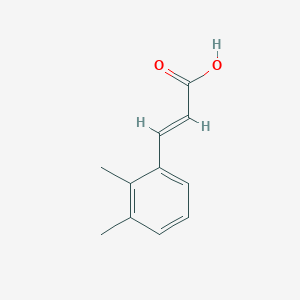
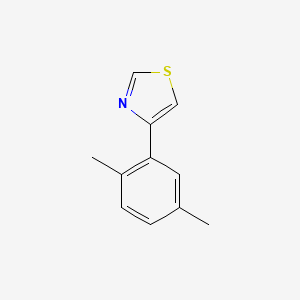
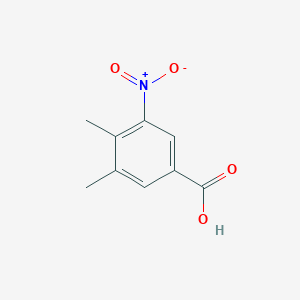

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)
